N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Description
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been shown to interact with a wide range of biological targets . These include receptors and enzymes involved in inflammation, pain, cancer, cardiovascular diseases, and various other conditions .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, often by binding to specific sites on the target molecule, thereby modulating its activity .
Biochemical Pathways
Given the broad range of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, pain, cancer, and cardiovascular diseases .
Result of Action
Given the broad range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of cellular responses .
Properties
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-7-8-15(20-19-12)23-9-14(22)17-11-6-4-3-5-10(11)16/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNNYQRGGSIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.